molecular formula C15H14N4O2 B2746409 N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034360-55-7

N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2746409
CAS No.: 2034360-55-7
M. Wt: 282.303
InChI Key: KKSDQNBHJAQNEK-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034360-55-7) is a chemical hybrid compound of significant interest in medicinal chemistry and drug discovery, combining a bio-relevant indole moiety with a pyrimidine scaffold . The compound has a molecular formula of C15H14N4O2 and a molecular weight of 282.30 g/mol . This compound is designed for scientific research and demonstrates potential in multiple pharmacological areas. Structural analogs featuring the indole-pyrimidine-carboxamide framework have shown promising antiproliferative activity in vitro against various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), suggesting its value in oncology research . Furthermore, related pyrimidine derivatives have exhibited significant anti-inflammatory effects , with some demonstrating potent inhibition of the COX-2 enzyme, an important inflammatory mediator . The core structure is also found in compounds investigated as inhibitors of protein kinases such as EGFR and VEGFR-2, which are critical targets in cancer and angiogenesis research . The mechanism of action for this class of compounds is multifaceted. The indole moiety is known to facilitate interactions with various biological receptors and enzymes, while the pyrimidine ring can mimic natural nucleic acid components, potentially interfering with cellular signaling and proliferation pathways . The hydroxypyrimidine group, in particular, can be a key pharmacophore for hydrogen bonding with enzymatic targets. This product is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can source this compound from certified suppliers, with various quantities available to suit experimental needs .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-14-7-13(18-9-19-14)15(21)16-6-5-10-8-17-12-4-2-1-3-11(10)12/h1-4,7-9,17H,5-6H2,(H,16,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSDQNBHJAQNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide typically involves the coupling of an indole derivative with a pyrimidine derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or other oxidized derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used to study the interactions between indole and pyrimidine derivatives with biological macromolecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the pyrimidine ring can bind to nucleic acid bases. These interactions can modulate various biological processes, including signal transduction, gene expression, and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its combination of indole and pyrimidine structures, which allows it to interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various scientific research applications.

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is a compound that integrates the structural features of indole and pyrimidine, both of which are significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(1H-indol-3-yl)ethyl]-6-hydroxy-1H-pyrimidine-4-carboxamide. It has a complex structure that allows for diverse interactions with biological targets.

Property Value
Molecular FormulaC15H14N4O2
Molecular Weight270.30 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and methanol

Target Interactions

The indole moiety in this compound is known to interact with various receptors, including serotonin receptors and other neurotransmitter systems. This interaction is crucial for modulating neurochemical pathways, potentially influencing mood and cognitive functions.

Biochemical Pathways

Research indicates that indole derivatives can affect several signaling pathways, including:

  • PI3K/Akt Pathway : Involved in cell survival and growth.
  • MAPK Pathway : Plays a role in cell proliferation and differentiation.

These pathways are essential for understanding the compound's potential anti-cancer properties, particularly in melanoma treatment .

Antitumor Activity

A study investigating the effects of similar indole-based compounds revealed significant antitumor activity against melanoma cells. The compound was shown to induce apoptosis (programmed cell death) and autophagy (cellular degradation process), suggesting its potential as an anticancer agent. The underlying mechanisms were linked to the modulation of the PI3K/Akt and MAPK signaling pathways .

Anti-inflammatory Effects

Pyrimidine derivatives have been noted for their anti-inflammatory properties. Compounds with similar structures demonstrated inhibition of COX enzymes, which are critical mediators in inflammatory processes. The IC50 values for these compounds against COX-2 were reported to be competitive with established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

  • Melanoma Cell Study :
    • Objective : To evaluate the effects of this compound on melanoma cells.
    • Methodology : B16 melanoma cells were treated with varying concentrations of the compound.
    • Results : Significant inhibition of cell proliferation was observed, alongside increased apoptosis rates. The study highlighted the compound's potential as a therapeutic agent against melanoma .
  • Pyrimidine Derivatives Review :
    • Findings : A review article summarized various studies on pyrimidine derivatives, noting their broad biological activities, including anti-inflammatory effects and interactions with multiple biological targets .

Q & A

What are the optimal synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide, considering yield and purity?

Basic Research Question
Synthesis of pyrimidine carboxamides typically involves coupling indole derivatives with functionalized pyrimidine cores. A recommended approach is:

  • Step 1 : Prepare the pyrimidine-4-carboxylic acid derivative via condensation of 6-hydroxypyrimidine with a suitable acylating agent under reflux conditions (e.g., using thionyl chloride or HATU as coupling reagents) .
  • Step 2 : React the activated carboxylic acid with 2-(1H-indol-3-yl)ethylamine in anhydrous DMF or dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
  • Purity Optimization : Purify via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC or HPLC .

How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Basic Research Question
Comprehensive characterization requires multi-modal analysis:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the indole NH proton (δ ~11.5 ppm), pyrimidine protons (δ ~6.5–8.5 ppm), and carboxamide carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS can verify molecular weight (e.g., expected [M+H]+^+ peak) .
  • X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in DMSO/water and analyze intermolecular hydrogen bonds (e.g., indole NH∙∙∙O interactions) .

What strategies are employed to investigate the compound’s inhibitory effects on specific enzymatic targets (e.g., kinases or phosphatases)?

Advanced Research Question
To evaluate enzymatic inhibition:

  • Target Selection : Prioritize kinases or phosphatases with structural homology to known pyrimidine-based inhibitors (e.g., EGFR or CDK families) .
  • Assay Design :
    • Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with ATP concentrations near KmK_m.
    • Include positive controls (staurosporine for kinases) and measure IC50_{50} values via dose-response curves .
  • Data Validation : Confirm binding modes using molecular docking (AutoDock Vina) and validate with SPR or ITC for affinity measurements .

How can contradictory data in cytotoxicity assays across different cell lines be systematically addressed?

Advanced Research Question
Contradictory cytotoxicity results often arise due to cell-specific factors:

  • Mechanistic Profiling : Perform RNA-seq or proteomics to identify differential expression of target proteins (e.g., apoptosis regulators like Bcl-2) across cell lines .
  • Metabolic Stability : Assess compound stability in cell culture media (e.g., LC-MS to detect degradation products) and adjust exposure times accordingly .
  • Microenvironment Mimicry : Test under hypoxic vs. normoxic conditions, as indole derivatives may exhibit oxygen-dependent bioactivity .

What computational methods are recommended for predicting the compound’s pharmacokinetic properties and off-target interactions?

Advanced Research Question
Leverage in silico tools for ADME/Tox profiling:

  • Physicochemical Properties : Calculate logP (AlogP) and polar surface area (PSA) using ChemAxon or MOE to predict blood-brain barrier permeability .
  • Metabolism Prediction : Use CypReact or GLORYx to identify potential cytochrome P450-mediated metabolites .
  • Off-Target Screening : Perform similarity-based searches in ChEMBL or PubChem to flag risks of hERG or PPARγ interactions .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

Advanced Research Question
SAR optimization involves systematic modifications:

  • Core Modifications : Introduce substituents at the pyrimidine 2-position (e.g., methyl or trifluoromethyl groups) to enhance target binding .
  • Indole Substitutions : Replace the indole ethyl group with bulkier alkyl chains (e.g., isopropyl) to reduce off-target binding .
  • In Silico Guidance : Use free-energy perturbation (FEP) calculations to predict the impact of substitutions on binding affinity .

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